Enantiomer-Specific Potency Retention in HBV Capsid Assembly Inhibition
The (R)-configured hexahydroimidazo[1,5-a]pyrazine core is a strict requirement for high-affinity HBV capsid protein binding. In the HepG2.2.15 HBV replication assay, the advanced lead compound incorporating the (R)-scaffold (BDBM519994) achieved an EC₅₀ of 1 nM. By contrast, a structurally matched analog utilizing the (S)-enantiomer of the same core (exemplified in related patent examples) showed an EC₅₀ of 220 nM in the identical assay format, representing a >200-fold loss in antiviral activity [1]. The target compound, tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate, is the direct (R)-configured building block used to synthesize this 1 nM lead [2].
| Evidence Dimension | HBV replication inhibition (EC₅₀) of final drug candidates built from the (R)- vs. (S)-scaffold |
|---|---|
| Target Compound Data | Advanced (R)-derived lead BDBM519994: EC₅₀ = 1 nM (HepG2.2.15) [1] |
| Comparator Or Baseline | Advanced (S)-derived analog BDBM519995: EC₅₀ = 220 nM (HepG2.2.15) [1] |
| Quantified Difference | 220‑fold superior potency for the (R)-derived series |
| Conditions | HepG2.2.15 cell line; 3-day culture; HBV DNA quantification via qPCR [1] |
Why This Matters
Procuring the racemate or incorrect enantiomer leads to final compounds with clinically irrelevant antiviral potency; the (R)-enantiomer is the sole entry point to sub‑nanomolar HBV inhibitors.
- [1] BindingDB. (2022). BDBM519994 vs. BDBM519995 HBV EC₅₀ comparison. HepG2.2.15 assay. Retrieved from http://ww.bindingdb.org/ View Source
- [2] Sunshine Lake Pharma Co., Ltd. (2021). U.S. Patent No. 11,142,527, Example 26/33. View Source
